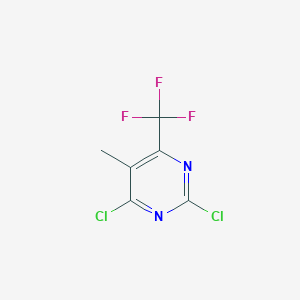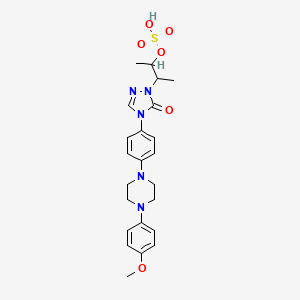![molecular formula C10H15BrZn B12292684 Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)
Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- is a complex organozinc compound. It is known for its unique tricyclic structure, which includes a bromine atom and a zinc atom. This compound is often used in organic synthesis due to its reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- typically involves the reaction of tricyclo[3.3.1.13,7]dec-2-yl bromide with zinc in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.
Catalysts: Sometimes, a small amount of a catalyst like copper(I) iodide is used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- follows similar synthetic routes but with optimized conditions for higher yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger organic molecules.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides, aryl halides, and other nucleophiles.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tricyclic compounds, while coupling reactions can produce complex organic frameworks.
Scientific Research Applications
Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- involves its ability to form stable complexes with various substrates. The zinc atom plays a crucial role in stabilizing the intermediate species during reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.1(3,7)]dec-2-yl: A similar tricyclic compound without the zinc and bromine atoms.
Adamantan-2-ylzinc bromide: Another organozinc compound with a different tricyclic structure.
Uniqueness
Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl- is unique due to its specific tricyclic structure and the presence of both zinc and bromine atoms. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C10H15BrZn |
|---|---|
Molecular Weight |
280.5 g/mol |
IUPAC Name |
zinc;adamantan-2-ide;bromide |
InChI |
InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h1,7-10H,2-6H2;1H;/q-1;;+2/p-1 |
InChI Key |
UKVCFEOZGIQMNI-UHFFFAOYSA-M |
Canonical SMILES |
C1C2CC3CC1CC(C2)[CH-]3.[Zn+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292607.png)

![2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12292614.png)
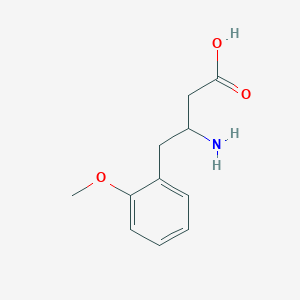
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B12292622.png)
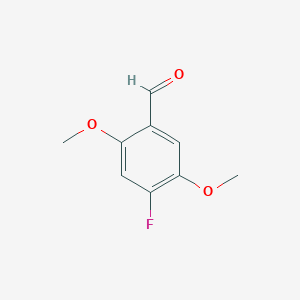
![(2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B12292648.png)

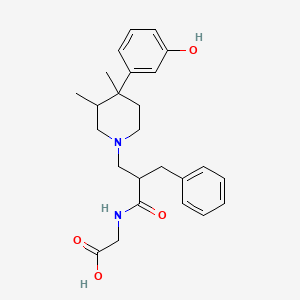
![4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one](/img/structure/B12292683.png)


